molecular formula C17H13FN2O3 B15045597 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B15045597
M. Wt: 312.29 g/mol
InChI Key: UHWGASWMEUYXCK-UHFFFAOYSA-N
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Description

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of phthalimide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13FN2O3

Molecular Weight

312.29 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H13FN2O3/c1-11(21)19(13-8-6-12(18)7-9-13)10-20-16(22)14-4-2-3-5-15(14)17(20)23/h2-9H,10H2,1H3

InChI Key

UHWGASWMEUYXCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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